
5-(3-bromo-4,5-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
描述
5-(3-bromo-4,5-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BDP, is a synthetic compound that has attracted attention in recent years due to its potential applications in scientific research. BDP has been found to have a variety of biochemical and physiological effects, making it a promising tool for investigating a range of biological processes. In
作用机制
The mechanism of action of 5-(3-bromo-4,5-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is thought to involve the formation of covalent adducts with nucleophilic amino acid residues in proteins. 5-(3-bromo-4,5-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to react with cysteine, lysine, and histidine residues in proteins, leading to the inhibition of enzyme activity and protein function. The ability of 5-(3-bromo-4,5-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione to form covalent adducts with proteins makes it a useful tool for investigating protein structure and function.
Biochemical and Physiological Effects:
5-(3-bromo-4,5-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have a range of biochemical and physiological effects, including the inhibition of enzyme activity, induction of apoptosis, and modulation of intracellular signaling pathways. 5-(3-bromo-4,5-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of a range of enzymes, including proteases, kinases, and phosphatases. 5-(3-bromo-4,5-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to induce apoptosis in cancer cells, making it a potential anticancer agent. In addition, 5-(3-bromo-4,5-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to modulate intracellular signaling pathways such as the MAPK and PI3K/AKT pathways, suggesting that it may have broader applications in the study of cellular signaling.
实验室实验的优点和局限性
5-(3-bromo-4,5-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in lab experiments, including its high quantum yield, good photostability, and ability to form covalent adducts with proteins. However, 5-(3-bromo-4,5-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione also has some limitations, including its potential toxicity and the need for careful optimization of labeling conditions. In addition, the covalent adducts formed by 5-(3-bromo-4,5-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione may interfere with protein function, making it important to carefully consider the experimental design when using 5-(3-bromo-4,5-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione as a tool for investigating protein structure and function.
未来方向
There are several future directions for research on 5-(3-bromo-4,5-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, including the development of new synthetic methods, the optimization of labeling conditions for specific proteins, and the investigation of 5-(3-bromo-4,5-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione's potential as a drug candidate. In addition, the use of 5-(3-bromo-4,5-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in combination with other fluorescent probes and imaging techniques may provide new insights into the structure and function of biological systems. Finally, the development of 5-(3-bromo-4,5-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione-based biosensors and diagnostic tools may have important applications in the diagnosis and treatment of disease.
科学研究应用
5-(3-bromo-4,5-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been used in a variety of scientific research applications, including fluorescence microscopy, protein labeling, and enzyme inhibition studies. 5-(3-bromo-4,5-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have a high quantum yield and good photostability, making it a useful fluorescent probe for imaging biological systems. 5-(3-bromo-4,5-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been used to label proteins and track their localization and trafficking within cells. In addition, 5-(3-bromo-4,5-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the activity of a range of enzymes, making it a potential drug candidate.
属性
IUPAC Name |
5-[(3-bromo-4,5-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O5/c12-6-2-4(3-7(15)8(6)16)1-5-9(17)13-11(19)14-10(5)18/h1-3,15-16H,(H2,13,14,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXIODDKYKYLRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)Br)C=C2C(=O)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



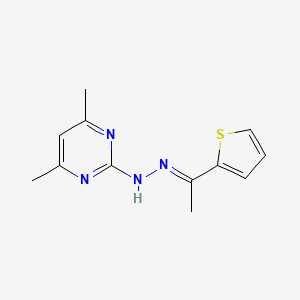
![4-[(2-chlorobenzyl)oxy]benzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3858114.png)
![2-cyano-N'-[1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B3858133.png)
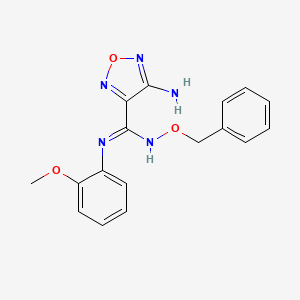
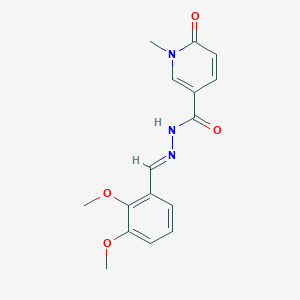

![N'-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-N,N-dimethylsulfamide](/img/structure/B3858161.png)
![3-[(4-chlorophenyl)sulfonyl]-2-(trichloromethyl)-1,3-oxazolidine](/img/structure/B3858166.png)
![3-[4-(benzyloxy)phenyl]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B3858173.png)
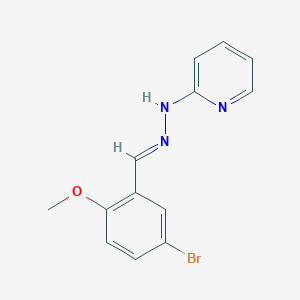
![1-benzyl-3-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B3858188.png)
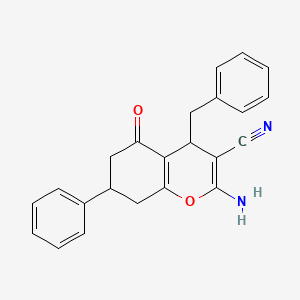
![3-(4-biphenylyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3858206.png)
